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Canola oil fatty acid - 124018-38-8

Canola oil fatty acid

Catalog Number: EVT-1509253
CAS Number: 124018-38-8
Molecular Formula: C7H13NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Canola oil is extracted from canola seeds, which typically contain 35% to 45% oil by weight. The extraction process involves cleaning the seeds, followed by mechanical pressing or solvent extraction to obtain crude oil. This crude oil undergoes refining processes to remove impurities and improve flavor and shelf life .

Classification

Canola oil is classified as a vegetable oil and is primarily composed of triacylglycerides. Its fatty acid profile includes approximately 60-65% monounsaturated fatty acids (primarily oleic acid), 30-35% polyunsaturated fatty acids (including linoleic and alpha-linolenic acids), and less than 7% saturated fatty acids .

Synthesis Analysis

Methods

The synthesis of canola oil fatty acids typically involves the extraction of oil from canola seeds followed by various chemical processes to modify its properties. Techniques such as transesterification are used to produce biodiesel or structured lipids that enhance nutritional profiles while avoiding trans fats .

Technical Details

  • Extraction: The most common method for extracting canola oil is through mechanical pressing or solvent extraction using hexane.
  • Refining: The crude oil undergoes degumming, neutralization, bleaching, and deodorization to produce refined canola oil.
  • Modification: Genetic engineering has allowed for the development of canola varieties with tailored fatty acid compositions, such as high oleic or low linolenic acid content, improving stability and health benefits .
Molecular Structure Analysis

Structure

The molecular structure of canola oil consists predominantly of triacylglycerides, which are esters formed from glycerol and three fatty acids. The primary fatty acids in canola oil include:

  • Oleic acid (C18:1)
  • Linoleic acid (C18:2)
  • Alpha-linolenic acid (C18:3)

The typical composition includes about 65% oleic acid, 16% linoleic acid, and 7% alpha-linolenic acid .

Data

The molecular weight of oleic acid is approximately 282.47 g/mol, while linoleic acid has a molecular weight of about 280.46 g/mol. The presence of double bonds in these fatty acids contributes to their unsaturated nature, affecting their physical properties such as melting point and oxidative stability .

Chemical Reactions Analysis

Reactions

Canola oil undergoes various chemical reactions during processing and storage:

  • Oxidation: Unsaturated fatty acids are prone to oxidation, leading to rancidity. Antioxidants are often added during processing to mitigate this risk.
  • Hydrogenation: Partial hydrogenation can be performed to increase stability but may lead to the formation of trans fats if not carefully controlled .

Technical Details

The reaction conditions for hydrogenation typically involve temperatures around 150°C in the presence of a catalyst such as nickel. This process alters the degree of saturation in the fatty acids present in the oil .

Mechanism of Action

Process

Data

Clinical studies indicate that diets high in monounsaturated fats, such as those found in canola oil, are associated with lower risks of heart disease. For instance, replacing saturated fats with unsaturated fats has been shown to reduce cardiovascular events significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear yellowish liquid.
  • Odor: Mild characteristic odor.
  • Viscosity: Approximately 0.08 Pa·s at 25°C.

Chemical Properties

  • Smoke Point: Approximately 204°C (400°F), making it suitable for frying.
  • Fatty Acid Composition:
    • Saturated Fatty Acids: <7%
    • Monounsaturated Fatty Acids: 60-65%
    • Polyunsaturated Fatty Acids: 30-35%

These properties make canola oil an excellent choice for various culinary applications due to its stability at high temperatures and health benefits .

Applications

Scientific Uses

Canola oil is widely used not only in cooking but also in scientific research:

  • Nutritional Studies: Investigating the effects of dietary fats on health outcomes.
  • Biodiesel Production: As a feedstock due to its favorable fatty acid profile.
  • Food Technology: Used as an emulsifier or ingredient in processed foods due to its functional properties.

Additionally, modified forms of canola oil are developed for specific applications in food products, cosmetics, and pharmaceuticals due to their unique chemical compositions .

Properties

CAS Number

124018-38-8

Product Name

Canola oil fatty acid

Molecular Formula

C7H13NO4

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